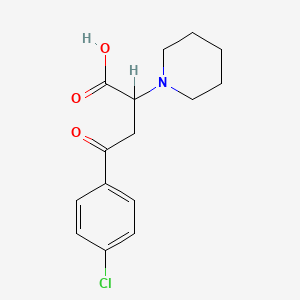

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid

描述

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid is an organic compound that features a piperidine ring, a chlorophenyl group, and a butanoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

The compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects.

Anti-inflammatory Applications

Research indicates that compounds similar to 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Table 1: Inhibition of COX Enzymes

| Compound | Target Enzyme | IC50 (μmol) |

|---|---|---|

| This compound | COX-2 | TBD |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

Anticancer Potential

The compound's structure suggests it may interact with molecular targets involved in cancer cell proliferation. Preliminary studies have reported its efficacy against various cancer cell lines.

Table 2: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Other Derivative A | A549 | 26 |

| Other Derivative B | HepG2 | 0.74 mg/mL |

Therapeutic Applications

The compound has been explored for its potential therapeutic applications in treating conditions such as metabolic syndrome, type 2 diabetes, and obesity due to its ability to modulate key biochemical pathways.

Case Studies

-

Metabolic Syndrome Treatment :

A study evaluated the efficacy of a related compound in reducing insulin resistance and improving metabolic profiles in diabetic models. -

Cancer Treatment :

Another research highlighted the compound's role in inhibiting tumor growth in xenograft models, demonstrating significant reductions in tumor size.

作用机制

The mechanism of action of 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid: shares structural similarities with other piperidine derivatives and chlorophenyl compounds.

4-Chlorophenylacetic acid: Another compound with a chlorophenyl group, used in different applications.

4-Chloro-L-phenylalanine: An amino acid derivative with potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a piperidine ring, suggesting possible interactions with various biological targets.

- Chemical Formula : C₁₅H₁₈ClNO₃

- Molecular Weight : 295.77 g/mol

- CAS Number : 70596-75-7

- MDL Number : MFCD00693818

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antibacterial properties. For instance, studies on related piperidine derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Piperidine Derivative A | 3.12 | Staphylococcus aureus |

| Piperidine Derivative B | 10 | Escherichia coli |

| 4-(4-Chlorophenyl)-4-oxo... | TBD | TBD |

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various studies. It has been suggested that piperidine derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This activity is often mediated through the modulation of signaling pathways such as NF-kB and MAPK .

Anticancer Properties

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth in vivo models. For example, related compounds have shown efficacy against specific cancer cell lines through cell cycle arrest and apoptosis induction .

Study on Antibacterial Activity

In a recent study, a series of piperidine derivatives were synthesized and evaluated for their antibacterial activity against common pathogens. The study highlighted that modifications on the piperidine ring significantly influenced the antibacterial efficacy, with some derivatives outperforming traditional antibiotics .

Study on Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers following treatment with the piperidine derivative, suggesting its potential as a therapeutic agent in inflammatory conditions .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(4-Chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid, and what are the critical reaction steps?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or Michael-type addition. For example, Friedel-Crafts acylation using maleic anhydride introduces the oxo group, while Michael addition of nucleophiles (e.g., piperidine) to α,β-unsaturated ketones forms the substituted butanoic acid backbone. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like undesired stereoisomers .

- Validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor intermediate formation.

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl and piperidinyl groups) and stereochemistry.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₁₇ClNO₃) .

Q. How does the chlorophenyl group influence the compound’s physicochemical properties?

- Methodology : The electron-withdrawing chlorine atom increases the compound’s lipophilicity (logP ~2.8), enhancing membrane permeability. Computational tools like DFT calculations predict electronic effects on reactivity, while experimental solubility studies in DMSO/PBS buffer guide biological assay design .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric purity?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of piperidine in Michael additions.

- Catalysis : Chiral catalysts (e.g., L-proline derivatives) may resolve racemic mixtures, though enantioselectivity remains challenging for this scaffold .

- Statistical Design : Response Surface Methodology (RSM) identifies optimal temperature (70–90°C) and stoichiometric ratios (1:1.2 for ketone:nucleophile) .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results.

- SAR Analysis : Compare derivatives (e.g., fluorophenyl analogs) to isolate structural determinants of activity. For example, the chlorophenyl group enhances DNA intercalation, while piperidinyl modifications alter kinase inhibition .

- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers due to impurity or assay variability .

Q. What strategies are effective in designing derivatives to enhance target selectivity or reduce off-target effects?

- Methodology :

- Bioisosteric Replacement : Substitute the chlorophenyl group with fluorophenyl or methylphenyl moieties to modulate steric/electronic profiles.

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves oral bioavailability, as seen in analogs like ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate .

- Molecular Docking : Use AutoDock Vina to predict binding modes against targets (e.g., COX-2 or EGFR kinases) and prioritize synthetic targets .

Q. How can researchers mitigate challenges in stereochemical control during synthesis?

- Methodology :

- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers.

- Asymmetric Catalysis : Evaluate organocatalysts (e.g., cinchona alkaloids) for enantioselective formation of the piperidinyl-butanoic acid junction .

属性

IUPAC Name |

4-(4-chlorophenyl)-4-oxo-2-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c16-12-6-4-11(5-7-12)14(18)10-13(15(19)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDYCKJOZAVZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990815 | |

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(piperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70596-75-7 | |

| Record name | 1-Piperidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-, hydrate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070596757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(piperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。